molecular formula C16H13NO3 B8792707 Methyl 3-(4-cyanobenzyloxy)benzoate

Methyl 3-(4-cyanobenzyloxy)benzoate

Cat. No.: B8792707
M. Wt: 267.28 g/mol
InChI Key: NHNKMGDEPNUWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-cyanobenzyloxy)benzoate is a synthetic benzoate ester derivative featuring a 4-cyanobenzyloxy substituent at the 3-position of the aromatic ring. Its structure combines a methyl ester group at the para position of the benzoate core with a benzyl ether linkage modified by a cyano group at the benzyl moiety. This compound is typically synthesized via nucleophilic aromatic substitution, where a hydroxyl group on the benzoate core reacts with a 4-cyanobenzyl halide (e.g., bromide or chloride) in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) .

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 3-[(4-cyanophenyl)methoxy]benzoate

InChI

InChI=1S/C16H13NO3/c1-19-16(18)14-3-2-4-15(9-14)20-11-13-7-5-12(10-17)6-8-13/h2-9H,11H2,1H3

InChI Key

NHNKMGDEPNUWGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent Synthesis Yield Key Reaction Conditions Applications References
Methyl 3-(4-cyanobenzyloxy)benzoate 4-cyanobenzyloxy Not reported K₂CO₃, DMF, nucleophilic substitution Pharmaceutical intermediates
Methyl 4-(3-nitrobenzyloxy)benzoate (5a) 3-nitrobenzyloxy 82% K₂CO₃, DMF, 70°C, 14 hours Organic synthesis intermediates
4-(Benzyloxy)-3-phenethoxyphenol (C3) Benzyloxy, phenethoxy 96% Cs₂CO₃, DMF, 80°C, overnight Synthetic intermediates
Methyl 4-hydroxybenzoate derivatives Variable (e.g., NO₂) Varies Nitration (HNO₃/H₂SO₄ or Ca(NO₃)₂/CH₃COOH) Theoretical/model compounds

Key Observations:

Synthetic Efficiency: The cyano-substituted compound’s synthesis follows a standard nucleophilic substitution protocol, similar to nitro-substituted analogs like 5a . Phenolic ether derivatives like C3 show higher yields (96%), likely due to milder reaction conditions or superior leaving-group reactivity .

Nitro-substituted analogs (e.g., 5a) may exhibit higher polarity and acidity, influencing solubility and crystallization behavior .

Applications: this compound is primarily utilized in medicinal chemistry as a precursor for amidoximes, which are explored for metal chelation or enzyme inhibition . Nitro derivatives like 5a are common intermediates in organic synthesis, while phenolic ethers (e.g., C3) serve as building blocks for antioxidants or polymer precursors .

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